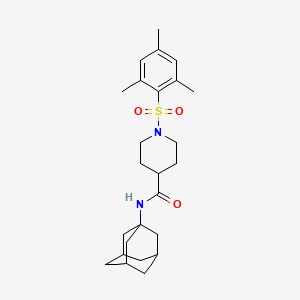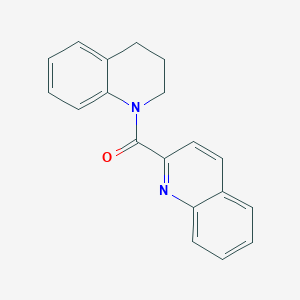
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one
Übersicht
Beschreibung
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one, also known as AG-1295, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the tyrosine kinase activity of platelet-derived growth factor receptor (PDGFR).
Wirkmechanismus
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one selectively inhibits the tyrosine kinase activity of PDGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules and ultimately leads to the inhibition of cell proliferation and migration.
Biochemical and physiological effects:
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one has been shown to inhibit the proliferation and migration of various cell types that express PDGFR, including fibroblasts, smooth muscle cells, and cancer cells. 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one has also been shown to inhibit the activation of downstream signaling pathways such as the PI3K-Akt and MAPK pathways. In animal models, 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one has been shown to inhibit neointimal hyperplasia after vascular injury and reduce tumor growth in xenograft models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one in lab experiments is its selectivity for PDGFR, which allows for the specific inhibition of PDGFR signaling without affecting other signaling pathways. However, one limitation of using 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one is its relatively low potency compared to other PDGFR inhibitors such as imatinib. Another limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one in scientific research. One direction is the development of more potent and selective PDGFR inhibitors based on the structure of 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one. Another direction is the investigation of the role of PDGFR in other physiological and pathological processes such as inflammation and tissue repair. Finally, the combination of 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one with other inhibitors targeting different signaling pathways may provide a more effective treatment for diseases such as cancer and fibrosis.
Conclusion:
In conclusion, 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one is a valuable tool for studying the role of PDGFR in various physiological and pathological processes. Its selectivity for PDGFR allows for the specific inhibition of PDGFR signaling, which has been shown to have beneficial effects in animal models of disease. Despite its limitations, 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one remains a useful compound for scientific research and may lead to the development of more effective treatments for diseases such as cancer and fibrosis.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one has been widely used in scientific research for its ability to selectively inhibit the tyrosine kinase activity of PDGFR. This makes it a valuable tool for studying the role of PDGFR in various physiological and pathological processes such as wound healing, cancer, and fibrosis. 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one has also been used to study the signaling pathways downstream of PDGFR and their interactions with other signaling pathways.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-16(19)18(12-7-9-13(20-2)10-8-12)15-6-4-3-5-14(15)17-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAHILNNKOXSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)



![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)





